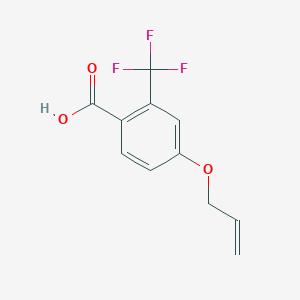![molecular formula C11H11N5O B1455552 7-(2-aminoéthyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 1306738-31-7](/img/structure/B1455552.png)
7-(2-aminoéthyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Vue d'ensemble
Description
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazole, pyridine, and pyrimidine moieties, making it a versatile scaffold for the development of new chemical entities.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
Target of Action
- CDK2 is a protein kinase that plays a crucial role in cell proliferation. It phosphorylates key components involved in cell cycle progression and is implicated in cancer development and progression .
Mode of Action
- The compound binds to the active site of CDK2, inhibiting its activity. This disruption prevents phosphorylation of critical cell cycle regulators, leading to cell cycle arrest and inhibition of tumor growth . The compound induces alterations in cell cycle progression, contributing to its anti-proliferative effects. Additionally, it triggers apoptosis within cancer cells, further limiting their growth .
Biochemical Pathways
- By inhibiting CDK2, the compound disrupts cell cycle checkpoints, preventing cell division and promoting apoptosis. This impacts downstream pathways involved in cell survival, proliferation, and DNA repair .
Pharmacokinetics
- The compound’s absorption depends on its physicochemical properties, such as lipophilicity and solubility. It distributes to target tissues, including tumor cells. Metabolic enzymes process the compound, affecting its bioavailability. Elimination occurs via renal or hepatic routes.
Result of Action
- The compound disrupts cell cycle regulation, leading to cell cycle arrest and apoptosis. It also affects downstream signaling pathways involved in cancer progression . Within cancer cells, it induces cell death and inhibits proliferation, ultimately suppressing tumor growth .
Action Environment
- The compound’s efficacy and stability may be influenced by factors such as pH, temperature, and interactions with other molecules. Environmental conditions impact its performance in vivo .
For further details, you can refer to the original research article .
Analyse Biochimique
Biochemical Properties
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation. The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction is facilitated by hydrogen bonding with key amino acid residues in the enzyme’s active site. Additionally, 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to interact with other proteins involved in cell cycle regulation, further highlighting its importance in biochemical pathways .
Cellular Effects
The effects of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to the inhibition of cell proliferation . This effect is primarily due to its interaction with CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle. Furthermore, 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been observed to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, further influencing cell function .
Molecular Mechanism
At the molecular level, 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 activity by binding to its active site . This binding prevents the phosphorylation of key substrates required for cell cycle progression. Additionally, the compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins . These changes in gene expression contribute to the observed cellular effects, including cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce cell cycle arrest and apoptosis . These findings suggest that 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a stable and effective compound for biochemical research .
Dosage Effects in Animal Models
The effects of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one vary with different dosages in animal models. At lower dosages, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher dosages, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, while conjugation reactions facilitate its excretion . The compound’s metabolism affects its bioavailability and efficacy, making it essential to understand these pathways for therapeutic development .
Transport and Distribution
Within cells and tissues, 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it accumulates in specific compartments, such as the nucleus, where it exerts its effects on CDK2 and other target proteins . The compound’s distribution is crucial for its activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is primarily in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves the reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with various diketones or β-ketoesters . The reaction conditions often include the use of aromatic aldehydes and arenediazonium salts to form the respective arylidenes and arylhydrazo derivatives . These reactions are usually carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized for different applications in medicinal chemistry and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Uniqueness
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of pyrazole, pyridine, and pyrimidine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound for drug development and other scientific applications .
Propriétés
IUPAC Name |
11-(2-aminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-3-6-15-5-2-9-8(11(15)17)7-13-10-1-4-14-16(9)10/h1-2,4-5,7H,3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFTYBNQXHKNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455469.png)
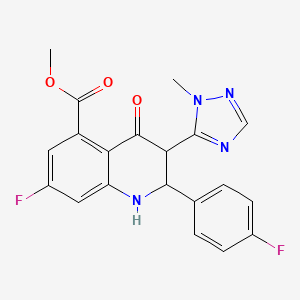
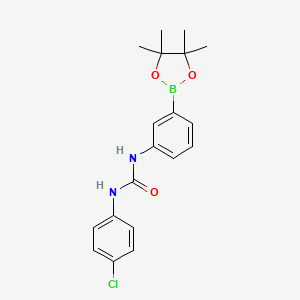
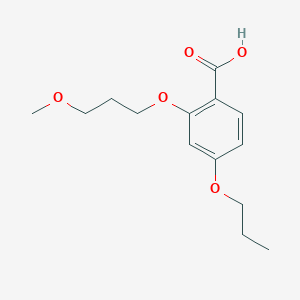
![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)

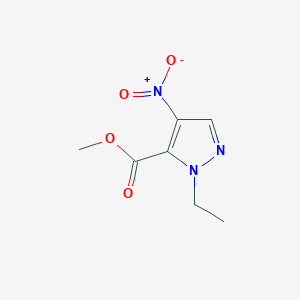

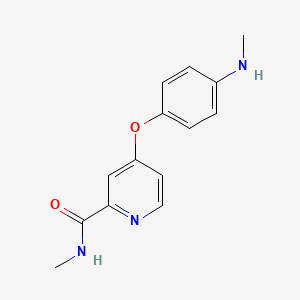

![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)
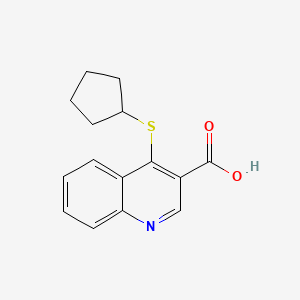
![[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1455489.png)
